![molecular formula C18H19ClN2O2 B238359 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has a molecular weight of 356.87 g/mol.
Mécanisme D'action
2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of immune function and inflammation. Activation of the CB2 receptor by this compound leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to have analgesic properties and to modulate pain perception through the CB2 receptor. This compound has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is its high selectivity for the CB2 receptor, which allows for the specific targeting of immune cells and inflammation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the investigation of its potential use in the treatment of various inflammatory and autoimmune diseases. Another area of research is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more water-soluble derivatives of this compound could enhance its use in experimental settings.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases and neurodegenerative diseases. Its high selectivity for the CB2 receptor and anti-inflammatory effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential uses in medical treatments.
Méthodes De Synthèse
The synthesis of 2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 4-morpholinephenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction takes place under reflux conditions in a solvent like dichloromethane or dimethylformamide (DMF). The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the cannabinoid CB2 receptor, which is involved in the regulation of immune function and inflammation. This compound has been investigated for its potential use in the treatment of various inflammatory and autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C18H19ClN2O2 |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-chloro-4-methyl-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-6-7-14(15(19)12-13)18(22)20-16-4-2-3-5-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Clé InChI |
QYHBWEPMRDCIRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




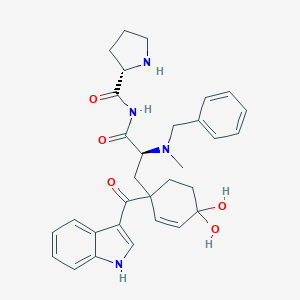


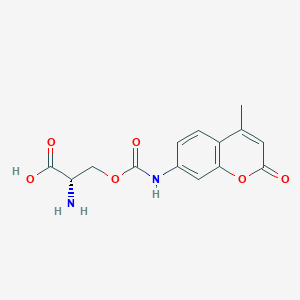
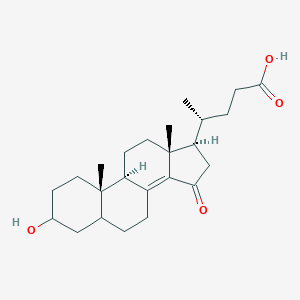

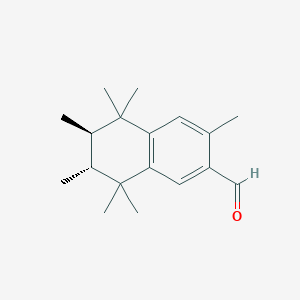

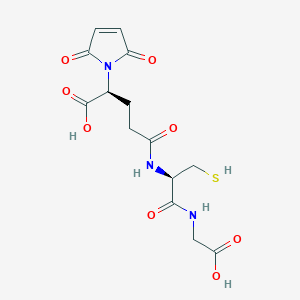
![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)